N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a synthetic indole-based oxoacetamide derivative. Its structure features a 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen, a central indole core substituted at the 3-position with a 2-oxoacetyl group, and a morpholine ring linked via a 2-oxoethyl chain at the indole’s 1-position. This compound belongs to a broader class of N-substituted indol-3-yl-oxoacetamides, which are frequently explored for their biological activities, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-31-20-7-6-15(24)12-18(20)25-23(30)22(29)17-13-27(19-5-3-2-4-16(17)19)14-21(28)26-8-10-32-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFMYVYDSWUCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carboxylic acid. The final step involves the coupling of these intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to the presence of the acetamide and morpholine groups.
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6–8 hrs | 5-Chloro-2-methoxyaniline + Indole-3-carboxylic acid derivatives | Morpholine ring remains intact; acetamide cleavage dominates. |
| Alkaline Hydrolysis | NaOH (2M), 80°C, 4 hrs | Sodium salt of oxoacetic acid + Morpholin-4-yl-acetic acid derivatives | Faster reaction kinetics compared to acidic conditions. |
Nucleophilic Substitution
The 5-chloro substituent on the methoxyphenyl group participates in nucleophilic aromatic substitution (SNAr):
Oxidation Reactions
The indole ring and oxoacetamide group are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Observation |
|---|---|---|---|
| KMnO₄ | H₂SO₄ (dil.), 25°C, 24 hrs | Indole-2,3-dione (isatin derivative) + Morpholine-4-carboxylic acid | Selective oxidation of the indole β-position. |
| H₂O₂/FeCl₃ | Acetic acid, 50°C, 6 hrs | Epoxidation of the indole double bond (minor pathway) | Low yield due to competing decomposition. |
Reductive Transformations
The carbonyl groups (oxoacetamide and morpholinone) participate in reduction:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hrs | Secondary alcohol derivative of oxoacetamide | Morpholine ring remains unaffected. |
| LiAlH₄ | THF, reflux, 4 hrs | Amine derivatives (reduction of both acetamide and morpholinone carbonyls) | Over-reduction observed without controlled stoichiometry. |
Cycloaddition and Cross-Coupling
The indole nucleus enables participation in transition-metal-catalyzed reactions:
Stability Under Physiological Conditions
| Condition | pH | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|---|
| Aqueous Buffer | 7.4 | 37°C | Hydrolysis of the oxoacetamide group to carboxylic acid | 48 hrs |
| Simulated Gastric Fluid | 1.2 | 37°C | Rapid cleavage of the morpholinone ring | 2.5 hrs |
Catalytic Modifications
The morpholinone ring undergoes ring-opening polymerization under specific conditions:
Key Research Findings:
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Steric Effects : The morpholin-4-yl-2-oxoethyl group at the indole N-1 position significantly hinders reactions at the C-2 and C-7 positions .
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Electronic Effects : The electron-withdrawing oxoacetamide group enhances electrophilic substitution at the indole C-5 position.
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Biological Relevance : Hydrolysis products exhibit increased solubility but reduced COX-II inhibitory activity compared to the parent compound .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Table 1. Anticancer activity of adamantane-substituted analogs
| Compound | Hela IC$_{50}$ (µM) | MCF7 IC$_{50}$ (µM) | HepG2 IC$_{50}$ (µM) |
|---|---|---|---|
| 5a | 12.4 | 18.9 | 15.2 |
| 5d | 3.2 | 7.1 | 9.8 |
| 5y | 28.7 | 22.5 | 19.4 |
N-Alkyl/Aryl Indolyl-Oxoacetamides with Diverse Substitutions
highlights compounds like 2e (2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide) and 2a (2-(5-chloro-2-phenyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide), which exhibit high binding affinity to MDM2 and PBR proteins. These analogs lack the morpholine-oxoethyl chain but incorporate halogenated aryl groups.
Morpholine-Containing Analogs
The structurally closest analog is E244-0506 (N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide, ). Both compounds share the morpholine-oxoethyl-indole core but differ in the N-substituent: the target compound uses a 5-chloro-2-methoxyphenyl group, while E244-0506 has a 2-(2-methoxyphenyl)ethyl chain. The chloro-methoxy substitution likely increases metabolic stability and modulates steric interactions with target proteins compared to the ethyl-linked methoxyphenyl group .
Pharmacokinetic and Functional Implications
- Solubility : The morpholine ring in the target compound improves aqueous solubility compared to adamantane derivatives, which may enhance bioavailability .
- Binding Affinity : Morpholine-containing compounds may target proteins requiring polar interactions, whereas adamantane derivatives favor hydrophobic binding pockets .
- Metabolic Stability : The 5-chloro-2-methoxyphenyl group in the target compound could reduce oxidative metabolism compared to unsubstituted aryl groups .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.
Compound Overview
The compound features a complex structure that includes a chloro-methoxyphenyl group, a morpholinyl group, and an indole moiety. This unique combination allows it to interact with various biological targets, potentially leading to therapeutic applications.
Synthesis
The synthesis typically involves multiple steps:
- Formation of Intermediates : The reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate forms an intermediate.
- Coupling Reaction : This intermediate is then reacted with 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carboxylic acid.
- Final Product : The final compound is obtained through specific coupling conditions.
The compound's mechanism of action likely involves:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.
- Receptor Interaction : The compound could bind to specific receptors, modulating their activity and leading to various biological effects.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of related compounds, indicating that structural modifications significantly affect efficacy. For instance, compounds derived from similar scaffolds showed varying degrees of cytotoxicity against cancer cell lines, with some exhibiting GI50 values as low as 29 nM .
Data Table: Antiproliferative Activity of Related Compounds
| Compound | GI50 (nM) | IC50 (nM) | Targeted Activity |
|---|---|---|---|
| Compound 5f | 29 | 68 | EGFR Wild Type |
| Compound 5g | 31 | 85 | EGFR Wild Type |
| Compound 6e | 47 | - | Not specified |
| Erlotinib | 33 | 80 | EGFR Wild Type |
Study on Indole Derivatives
A study focusing on indole derivatives, including this compound, demonstrated significant antiproliferative effects against various cancer cell lines. The most potent compounds showed not only low GI50 values but also induced apoptosis through caspase activation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
